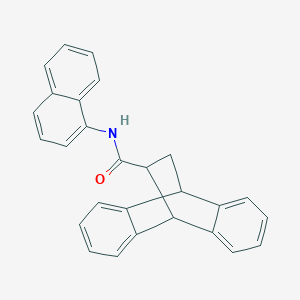![molecular formula C25H16F2N2S B4289362 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4289362.png)
4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
Vue d'ensemble
Description
4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a nicotinonitrile core substituted with fluorobenzyl, fluorophenyl, and phenyl groups
Méthodes De Préparation
The synthesis of 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving suitable precursors.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Applications De Recherche Scientifique
4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mécanisme D'action
The mechanism of action of 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE include other nicotinonitrile derivatives with different substituents. These compounds may have varying degrees of activity and specificity, making this compound unique in its specific interactions and applications. Some similar compounds include:
- 2-[(4-chlorobenzyl)thio]-4-(2-chlorophenyl)-6-phenylnicotinonitrile
- 2-[(4-methylbenzyl)thio]-4-(2-methylphenyl)-6-phenylnicotinonitrile
These comparisons highlight the importance of the specific substituents in determining the compound’s properties and applications.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N2S/c26-19-12-10-17(11-13-19)16-30-25-22(15-28)21(20-8-4-5-9-23(20)27)14-24(29-25)18-6-2-1-3-7-18/h1-14H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWRDSVUOIORKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3F)C#N)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[(2,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4289282.png)
![[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE](/img/structure/B4289284.png)
![2-((Z)-1-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B4289294.png)

![2-[(Z)-1-(2-fluoro-5-nitrophenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B4289300.png)

![METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B4289320.png)
![(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4289323.png)
![1,8-dibromo-17-mesityl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4289328.png)
![ETHYL (2Z)-5-AMINO-7-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289344.png)
![Ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate](/img/structure/B4289371.png)
![6-(2-Chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B4289379.png)


